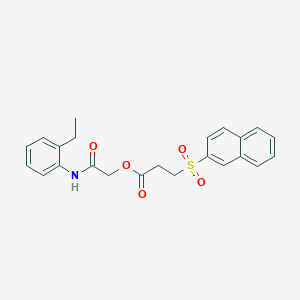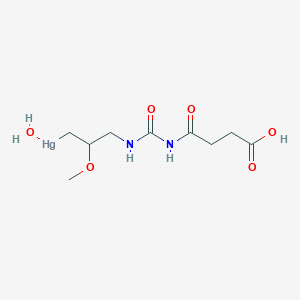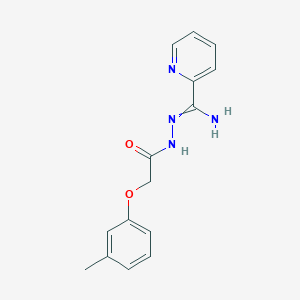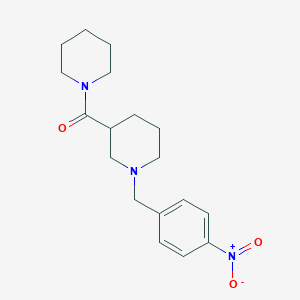
1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine, also known as AN-1792, is a synthetic compound that has been studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to have promising results in scientific research, particularly in its ability to stimulate the immune system to target beta-amyloid plaques that are characteristic of Alzheimer's disease.
作用机制
1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine works by stimulating the immune system to target beta-amyloid plaques in the brain. The compound is believed to activate T cells, which then cross the blood-brain barrier and target the beta-amyloid plaques. This leads to the clearance of the plaques and a reduction in inflammation in the brain, which is thought to contribute to the cognitive decline seen in Alzheimer's disease.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to activate T cells and stimulate the production of antibodies against beta-amyloid plaques. This leads to the clearance of the plaques and a reduction in inflammation in the brain. 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to the use of 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine in lab experiments. The compound has a relatively short half-life and may not be effective in all patients with Alzheimer's disease. In addition, the compound may have potential side effects that need to be carefully monitored.
未来方向
There are a number of future directions for research on 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine. One area of research is the development of more effective compounds that can target beta-amyloid plaques and improve cognitive function in patients with Alzheimer's disease. Another area of research is the development of new diagnostic tools that can identify patients who are most likely to benefit from treatment with 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine. Finally, there is a need for further research on the long-term safety and efficacy of 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine in patients with Alzheimer's disease.
合成方法
1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of diphenylacetyl chloride with 2-nitrobenzylamine, followed by reduction with sodium borohydride and subsequent reaction with piperazine. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine has been extensively studied for its potential use in the treatment of Alzheimer's disease. In preclinical studies, the compound has been shown to stimulate the immune system to target beta-amyloid plaques, which are believed to be a major contributor to the development of Alzheimer's disease. In clinical trials, 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine has been shown to be safe and well-tolerated, with some evidence of cognitive improvement in patients with mild to moderate Alzheimer's disease.
属性
分子式 |
C25H25N3O3 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H25N3O3/c29-25(24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)27-17-15-26(16-18-27)19-22-13-7-8-14-23(22)28(30)31/h1-14,24H,15-19H2 |
InChI 键 |
FQGXQLYPCXVRAC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)


![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)

![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)
